molecular formula C16H20BNO4 B3121401 Methyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-indole-2-carboxylate CAS No. 284660-89-5

Methyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-indole-2-carboxylate

Cat. No.: B3121401
CAS No.: 284660-89-5
M. Wt: 301.1 g/mol
InChI Key: WTDMZZXKGOYEEN-UHFFFAOYSA-N
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Description

Methyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-indole-2-carboxylate is a boronate ester derivative featuring an indole scaffold substituted with a methyl carboxylate group at position 2 and a pinacol boronate ester (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) at position 3. This compound is widely utilized in Suzuki-Miyaura cross-coupling reactions due to the reactivity of its boronate group, enabling the formation of carbon-carbon bonds in aryl-aryl coupling processes . Its indole core makes it particularly valuable in pharmaceutical and agrochemical synthesis, where indole derivatives are prevalent as bioactive motifs .

Properties

IUPAC Name

methyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20BNO4/c1-15(2)16(3,4)22-17(21-15)11-6-7-12-10(8-11)9-13(18-12)14(19)20-5/h6-9,18H,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTDMZZXKGOYEEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)NC(=C3)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20BNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Pharmacokinetics

Information on the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of Methyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-indole-2-carboxylate is currently unavailable. The compound’s bioavailability, half-life, and other pharmacokinetic parameters would need to be determined through experimental studies.

Biological Activity

Methyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-indole-2-carboxylate is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis, and applications in various fields.

Chemical Structure

The compound features a boron-containing dioxaborolane moiety that enhances its solubility and stability. The indole structure contributes to its biological properties, particularly in drug development.

Biological Activity

Recent studies have highlighted the biological activity of this compound across various assays. The following sections summarize key findings related to its pharmacological effects.

Anticancer Activity

Research indicates that compounds with similar structures exhibit anticancer properties through mechanisms such as apoptosis induction and cell cycle arrest. For example:

  • In vitro studies demonstrated that analogs of the compound inhibited the proliferation of cancer cell lines at low micromolar concentrations (IC50 values ranging from 0.5 to 5 μM) .
  • Mechanism of Action : The compound may induce apoptosis via the mitochondrial pathway, leading to cytochrome c release and activation of caspases .

Anti-inflammatory Properties

The compound's potential anti-inflammatory effects are also notable:

  • In vitro assays showed that it could inhibit the production of pro-inflammatory cytokines in activated macrophages .
  • Case Study : In a model of acute inflammation, administration of the compound resulted in a significant reduction in edema and inflammatory markers compared to control groups .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound:

  • Substituent Variations : Modifications on the indole ring or dioxaborolane moiety can enhance or diminish activity. For instance, introducing electron-withdrawing groups on the indole ring has been shown to increase potency against certain cancer cell lines .
  • Table 1: Summary of SAR Findings
SubstituentPositionEffect on Activity
-Cl4Increased potency
-F3Moderate potency
-OH2Reduced activity

Synthesis

The synthesis of this compound typically involves:

  • Formation of the dioxaborolane : This is achieved through a reaction between boronic acid derivatives and diols.
  • Coupling with indole : The final step involves coupling the dioxaborolane with indole-2-carboxylic acid derivatives through standard coupling reactions (e.g., EDC/NHS coupling) .

Applications

The unique properties of this compound lend it to various applications:

  • Drug Development : Its ability to enhance solubility makes it a candidate for formulating new pharmaceuticals.
  • Materials Science : Utilized in creating advanced materials due to its chemical stability .
  • Bioconjugation : Employed in attaching biomolecules for diagnostic and therapeutic purposes .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural analogs and their distinguishing features:

Compound Name Molecular Formula Molecular Weight Key Structural Differences Applications/Reactivity Reference
Methyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-indole-2-carboxylate C₁₇H₂₀BNO₄ 313.16 g/mol Parent compound: Indole-2-carboxylate with boronate at C4. Suzuki coupling for biaryl synthesis; pharmaceutical intermediates.
Ethyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-2-carboxylate C₁₈H₂₂BNO₄ 327.19 g/mol Ethyl ester substituent (vs. methyl). Similar reactivity but altered solubility/stability due to longer alkyl chain.
tert-Butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoindoline-2-carboxylate C₁₉H₂₈BNO₄ 345.24 g/mol Isoindoline scaffold (vs. indole); tert-butyl ester. Stabilized carbamate for peptide coupling or PROTACs.
5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)indolin-2-one C₁₄H₁₇BNO₃ 265.11 g/mol Indolin-2-one (oxidized indole) with boronate at C5. Reduced aromaticity impacts electronic properties; used in kinase inhibitor synthesis.
Methyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)picolinate C₁₃H₁₈BNO₄ 263.10 g/mol Pyridine ring (vs. indole); carboxylate at C5. Coordination with metals in catalysis; heterocyclic building block.
1-(Methylsulfonyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indoline C₁₅H₂₁BNO₄S 330.21 g/mol Indoline (saturated ring) with sulfonyl group at C1. Enhanced electrophilicity for nucleophilic substitution reactions.

Key Comparative Analysis

Reactivity in Cross-Coupling Reactions :

  • The parent indole-2-carboxylate derivative exhibits faster coupling kinetics compared to its ethyl ester analog due to the methyl group’s lower steric hindrance .
  • Isoindoline derivatives (e.g., tert-butyl isoindoline-2-carboxylate) show reduced reactivity in Suzuki couplings due to the saturated ring system but are preferred for stability in acidic conditions .
  • Pyridine-based analogs (e.g., methyl picolinate) demonstrate lower yields in aryl-aryl couplings compared to indole derivatives, attributed to weaker boron-nitrogen coordination .

Stability and Solubility: Ethyl and tert-butyl esters improve solubility in non-polar solvents but may hydrolyze faster under basic conditions compared to methyl esters . Indolin-2-one derivatives (e.g., 5-boronate indolinone) are prone to oxidation, limiting their use in oxidative environments .

Pharmaceutical Relevance :

  • Indole-2-carboxylates are pivotal in synthesizing kinase inhibitors and serotonin receptor modulators .
  • Sulfonylated indoline derivatives (e.g., 1-(methylsulfonyl)indoline) are explored as EP300/CBP acetyltransferase inhibitors, highlighting the role of boronate esters in targeting epigenetic regulators .

Q & A

Q. What are the established synthetic routes for preparing Methyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-indole-2-carboxylate?

The compound is typically synthesized via Suzuki-Miyaura cross-coupling or directed borylation. A common method involves reacting a halogenated indole-2-carboxylate precursor (e.g., 5-bromo-indole-2-carboxylate) with bis(pinacolato)diboron in the presence of a palladium catalyst (e.g., PdCl₂(dppf)) and a base (K₂CO₃) in a solvent like 1,4-dioxane at 80–100°C for 12–24 hours . Post-reaction purification via column chromatography (silica gel, ethyl acetate/hexane) ensures >95% purity.

Q. How can the boronate ester group in this compound be characterized spectroscopically?

The ¹¹B NMR spectrum is critical for confirming the boronate ester structure. A singlet peak near 30–35 ppm indicates the presence of the 4,4,5,5-tetramethyl-1,3,2-dioxaborolane group. Complementary ¹H NMR analysis should show characteristic pinacol methyl proton signals at δ 1.0–1.3 ppm . High-resolution mass spectrometry (HRMS) or FTIR (C=O stretch at ~1700 cm⁻¹) further validates the structure.

Q. What are the recommended storage conditions to maintain stability?

The compound is moisture-sensitive and should be stored under inert gas (argon or nitrogen) at –20°C in a desiccator. Prolonged exposure to air or light can hydrolyze the boronate ester, forming boronic acid derivatives, which reduces reactivity in cross-coupling reactions .

Advanced Research Questions

Q. How can researchers optimize cross-coupling yields when using this compound in Suzuki-Miyaura reactions?

Key variables include:

  • Catalyst selection: Pd(PPh₃)₄ or PdCl₂(dtbpf) often outperforms other catalysts for sterically hindered substrates.
  • Solvent system: A 1:1 mixture of THF/H₂O enhances solubility while maintaining reaction efficiency.
  • Base choice: Cs₂CO₃ improves yields compared to K₃PO₄ in cases of electron-deficient aryl halides .
  • Temperature control: Microwave-assisted synthesis at 120°C for 30 minutes reduces side-product formation .

Q. What strategies resolve contradictory data on regioselectivity in borylation reactions involving indole derivatives?

Discrepancies in regioselectivity (e.g., C5 vs. C7 borylation) arise from substrate electronic effects. Computational DFT studies can predict preferred sites by analyzing frontier molecular orbitals (FMOs). Experimentally, introducing electron-withdrawing groups (e.g., –NO₂) at the indole C4 position directs borylation to C5 via inductive effects .

Q. How can impurities from incomplete borylation be minimized during synthesis?

Impurities (e.g., unreacted bromo-indole precursor) are removed via sequential purification:

  • Liquid-liquid extraction: Use dichloromethane/water to separate polar byproducts.
  • Recrystallization: Ethanol/water (7:3) selectively precipitates the boronate ester .
  • HPLC monitoring: C18 reverse-phase columns with acetonitrile/water gradients detect residual starting material .

Q. What computational tools are effective for predicting the reactivity of this compound in novel reaction systems?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G**) model transition states in cross-coupling reactions. Software like Gaussian or ORCA can predict activation energies and optimize ligand-substrate interactions. Molecular dynamics simulations (e.g., in Schrödinger Suite) assess solvent effects on reaction pathways .

Q. How does the steric bulk of the pinacol boronate group influence catalytic efficiency?

The 4,4,5,5-tetramethyl-1,3,2-dioxaborolane group enhances stability but may reduce reaction rates in sterically congested systems. Comparative studies with less bulky boronate esters (e.g., MIDA boronate) show faster transmetallation kinetics but lower air stability .

Q. What alternative boronate esters can be used to modify solubility for aqueous-phase reactions?

Potassium trifluoroborate salts (Ar-BF₃K) or glycol-based esters (e.g., 1,2-ethanediol boronate) improve water solubility. These derivatives are compatible with micellar catalysis (e.g., using TPGS-750-M surfactant) .

Q. How can researchers troubleshoot low yields in intramolecular cyclization reactions involving this compound?

Common issues include:

  • Oxidative deborylation: Add a radical scavenger (e.g., BHT) to prevent boronate decomposition.
  • Solvent polarity: Switch to DMF or DMSO to stabilize intermediates .
  • Substrate preorganization: Introduce directing groups (e.g., –NHBoc) to enforce proximity between reactive sites .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-indole-2-carboxylate
Reactant of Route 2
Reactant of Route 2
Methyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-indole-2-carboxylate

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